

Clinical Endpoint Validation in Vidofludimus Calcium Trials

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Compound Focus: Vidofludimus

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The table below summarizes the efficacy and safety endpoints from key clinical trials of **vidofludimus** calcium across multiple indications.

Trial Name/Phase	Condition	Primary Endpoint(s) & Results	Key Secondary/Exploratory Endpoints & Results	Safety and Tolerability
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| **EMPhASIS (Phase 2)** [1] | Relapsing-Remitting Multiple Sclerosis (RRMS) | **Cumulative number of CUA lesions over 24 weeks:** [1] • Placebo: 5.8 [1] • 30 mg: 1.4 (70% reduction) [1] • 45 mg: 1.7 (62% reduction) [1] | **Clinical outcomes:** [1] • CDW at 24 weeks: 3.7% (placebo) vs 1.6% (any dose) [1] | **Biomarker:** Serum NfL decreased dose-dependently [1] | • TEAEs: 43% (placebo) vs 37% (any dose) [1] • No clear increase in liver enzymes, infections vs placebo [1] | | **CALLIPER (Phase 2)** [2] [3] | Progressive Multiple Sclerosis (PMS) | **Percent brain volume change (PBVC):** No significant difference vs placebo [2] | **Disability Progression (24wCDW-EDSS):** • 23.8% risk reduction overall (HR 0.762) [3] • 33.7% risk reduction in patients without Gd+ lesions (HR 0.663) [3] | **Disability Improvement (24wCDI-EDSS):** >2x probability vs placebo (HR 2.441, p=0.034) [3] | • AE rates comparable to placebo [2] [3] • No new safety signals at 45 mg dose [2] [3] | | **Pilot Study** [4] | Primary Sclerosing Cholangitis (PSC) | **Improvement in serum ALP:** • 16.7% (3/18) by intent-to-treat analysis [4] • 27.7% (3/11) normalization by per-protocol analysis [4] | **Other liver biomarkers:** Improvement in bilirubin, ALT, AST [4] | • Well-tolerated [4] • No drug-related serious AEs [4] | | **ENSURE (Phase 3)** [5] | Relapsing Multiple Sclerosis (RMS) | **Time to first**

confirmed relapse (up to 72 weeks). *Top-line data expected by end of 2026* [5] | **Disability:** Time to CDW (EDSS) [5] **MRI:** Volume of new T2 lesions [5] **Cognition:** Time to sustained clinically relevant changes [5] | *Trial is ongoing* [5] |

Experimental Protocols & Methodologies

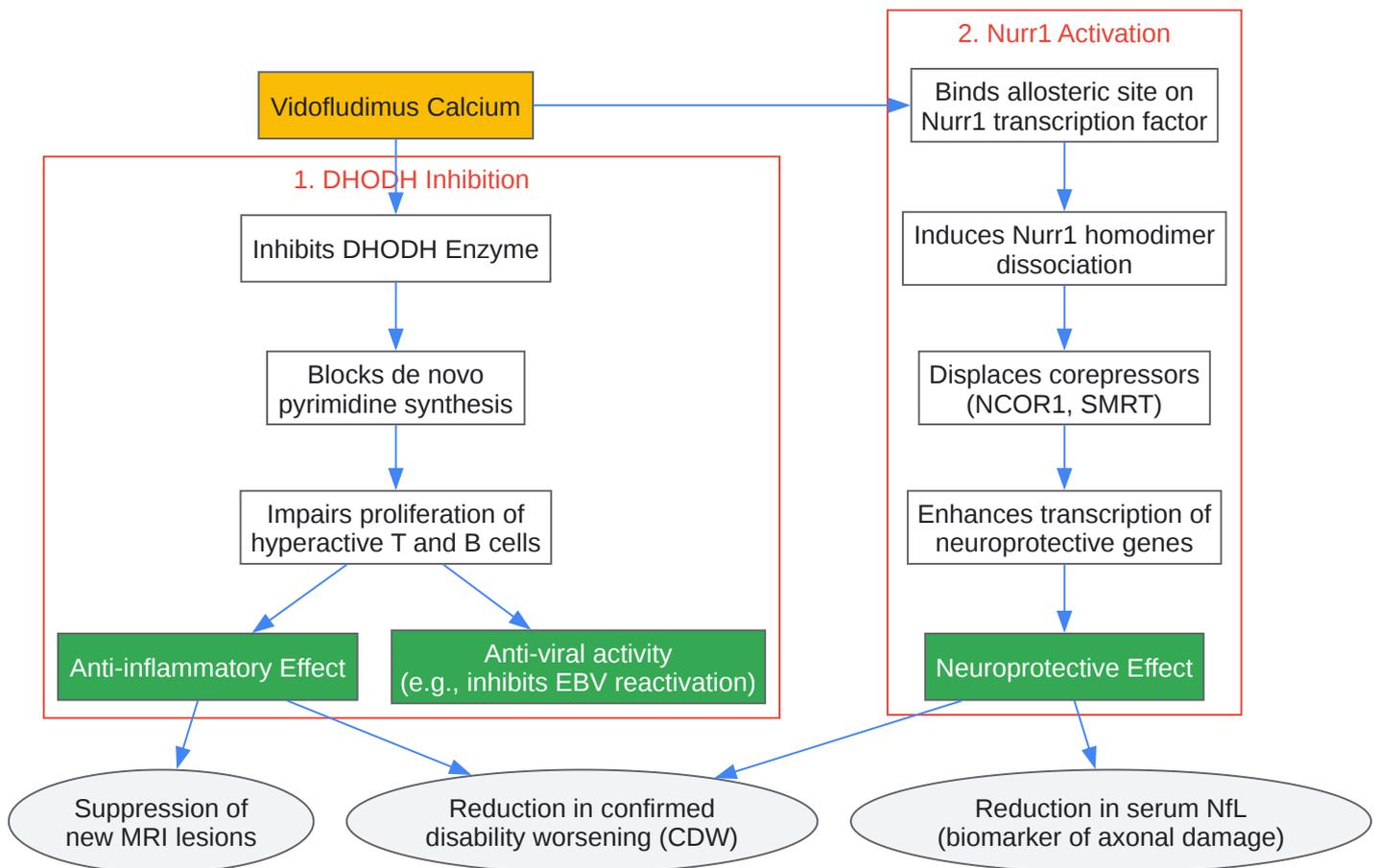
For researchers designing similar trials, here are the detailed methodologies from the cited studies:

- **MRI Lesion Analysis (EMPhASIS Trial)** [1]:
 - **Primary Endpoint:** Cumulative number of Combined Unique Active (CUA) lesions over 24 weeks.
 - **Methodology:** Standardized brain MRI scans were performed at baseline and every 6 weeks. CUA lesions were identified as new T2 lesions or new Gadolinium-enhancing T1 lesions without double-counting.
 - **Statistical Analysis:** A generalized linear model with a negative binomial distribution, adjusted for the number of baseline gadolinium-enhancing lesions and baseline T2 lesion volume, was used.
- **Disability Assessment (CALLIPER & EMPhASIS Trials)** [1] [3]:
 - **Tools:** Expanded Disability Status Scale (EDSS), 9-Hole Peg Test (9-HPT), and Timed 25-Foot Walk (T25FW).
 - **Endpoint Definitions:**
 - **Confirmed Disability Worsening (CDW):** An increase in EDSS score (e.g., ≥ 1.0 point if baseline EDSS 1-5.0) confirmed at a subsequent visit 12 or 24 weeks later [1] [3].
 - **Composite CDW:** Worsening on any of the three measures (EDSS, 9-HPT, or T25FW) [2].
 - **Confirmed Disability Improvement (CDI):** A decrease in EDSS score (e.g., ≥ 1.0 point if baseline EDSS ≤ 5.0) confirmed 24 weeks later [3].
- **Biomarker Analysis** [6] [1]:
 - **Serum Neurofilament Light Chain (sNfL):** Blood samples were collected and analyzed. In the CALLIPER trial, a 22.4% reduction in sNfL was observed with **vidofludimus** calcium compared to an increase in the placebo group after 24 weeks [6].
 - **Alkaline Phosphatase (ALP):** In the PSC study, serum ALP levels were measured, and response was defined as a 25% improvement from baseline [4].

Mechanisms of Action: Signaling Pathways

Vidofludimus calcium has a dual mechanism of action, combining anti-inflammatory and direct neuroprotective effects, which is unique in the MS treatment landscape [5] [2].

The following diagram illustrates the two primary mechanisms of action of **vidofludimus** calcium, showing how its DHODH inhibition and Nurr1 activation lead to anti-inflammatory and neuroprotective effects.



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The diagram above shows that **vidofludimus** calcium works through two distinct pathways:

- **DHODH Inhibition:** By inhibiting the dihydroorotate dehydrogenase (DHODH) enzyme, **vidofludimus** calcium blocks the *de novo* pyrimidine synthesis pathway. This selectively impairs the proliferation and function of hyperactive immune cells (T and B cells), leading to **anti-inflammatory effects** and reduced MRI lesion activity [5] [1]. This mechanism also provides **broad-spectrum anti-viral activity**, including suppression of Epstein-Barr virus (EBV) reactivation, which is implicated in MS pathogenesis [5] [6].
- **Nurr1 Activation:** The drug directly activates the Nurr1 transcription factor by binding to an allosteric surface pocket, inducing homodimer dissociation and corepressor release [7] [8]. This enhances the expression of genes crucial for neuronal survival (e.g., BDNF, SOD1) and reduces neuroinflammation, leading to a **direct neuroprotective effect** [5] [6] [3]. This mechanism is believed to underpin the observed reductions in disability progression and serum NfL, even in patients without visible inflammation on MRI [9] [3].

Conclusion for Researchers

In summary, clinical data for **vidofludimus** calcium demonstrates a promising profile:

- **Efficacy:** It shows significant suppression of inflammatory activity in RRMS and consistent signals for reducing disability progression in progressive MS, including in patients without baseline inflammation, suggesting a genuine neuroprotective effect [1] [3].
- **Mechanism:** Its dual action, combining DHODH inhibition with Nurr1 activation, differentiates it from other DHODH inhibitors like teriflunomide and positions it as a potential first-in-class Nurr1 activator therapy [5] [2].
- **Safety:** Across trials, it has demonstrated a favorable safety and tolerability profile, with low discontinuation rates and no significant hepatotoxicity signal, distinguishing it from some existing oral MS treatments [1] [2] [3].

The ongoing phase 3 ENSURE program in relapsing MS, with data expected in late 2026, will be crucial for definitive regulatory endpoint validation [5].

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